![molecular formula C12H16BrN3O2 B2589806 Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate CAS No. 2411288-09-8](/img/structure/B2589806.png)
Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. This compound features a tert-butyl carbamate protecting group, a bromoethynyl substituent, and a pyrazole ring, which collectively contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 2-methyl-3-pentanone can react with hydrazine hydrate to form 2-methylpyrazole.
Introduction of the Bromoethynyl Group: The bromoethynyl group can be introduced via a halogenation reaction. This can be achieved by treating the pyrazole derivative with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a base.
Attachment of the Carbamate Group: The final step involves the formation of the carbamate group. This can be done by reacting the bromoethynyl-substituted pyrazole with tert-butyl chloroformate and a base such as triethylamine to form the desired tert-butyl carbamate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromoethynyl group can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form substituted derivatives.
Oxidation and Reduction: The pyrazole ring and the bromoethynyl group can participate in oxidation and reduction reactions. For instance, the bromoethynyl group can be reduced to an ethynyl group using reducing agents like lithium aluminum hydride.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Triethylamine: Commonly used as a base in carbamate formation.
Lithium aluminum hydride: A reducing agent for the reduction of bromoethynyl groups.
Major Products Formed
Substituted Pyrazoles: Formed through nucleophilic substitution reactions.
Ethynyl Derivatives: Resulting from the reduction of the bromoethynyl group.
Amines: Produced from the hydrolysis of the carbamate group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound can be used to develop new pharmaceuticals. The pyrazole ring is a common motif in many bioactive molecules, and the bromoethynyl group can be modified to enhance biological activity or selectivity.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and pesticides. Its reactivity and stability make it suitable for various applications in material science, including the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromoethynyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl N-[[4-(2-chloroethynyl)-2-methylpyrazol-3-yl]methyl]carbamate
- Tert-butyl N-[[4-(2-iodoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate
- Tert-butyl N-[[4-(2-fluoroethynyl)-2-methylpyrazol-3-yl]methyl]carbamate
Uniqueness
Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate is unique due to the presence of the bromoethynyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromoethynyl group can participate in specific substitution reactions that are not as readily accessible with other halogen substituents. Additionally, the combination of the pyrazole ring and the carbamate protecting group provides a versatile scaffold for further functionalization and application in various fields.
Eigenschaften
IUPAC Name |
tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)14-8-10-9(5-6-13)7-15-16(10)4/h7H,8H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLJFHJAGRPNQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=NN1C)C#CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
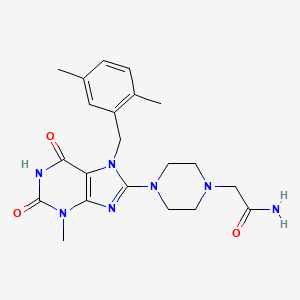
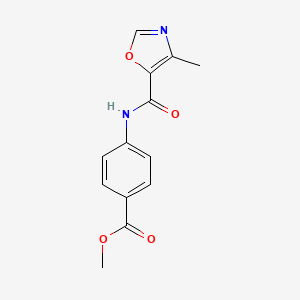

![2-(4-chlorophenyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2589729.png)
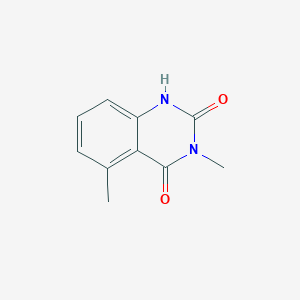
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide](/img/structure/B2589734.png)
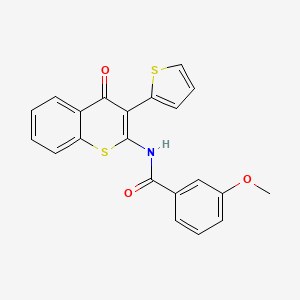
![1-(4-fluorophenyl)-4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/structure/B2589737.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol](/img/structure/B2589738.png)
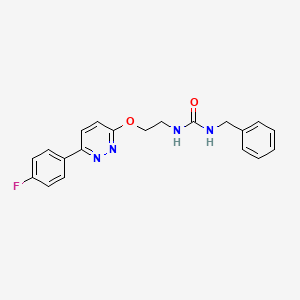
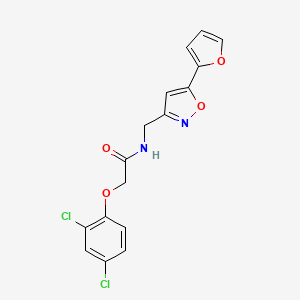
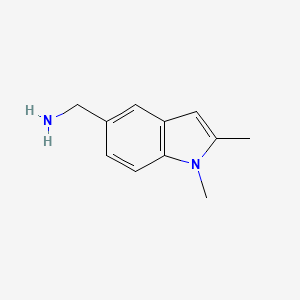
![(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2589745.png)
